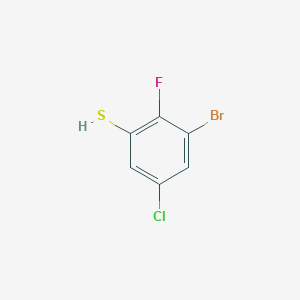
3-Bromo-5-chloro-2-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFSH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting with 2-fluorobenzenethiol, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions. For example, a suitable precursor like 3-bromo-5-chloro-2-fluoronitrobenzene can be reduced to the corresponding thiol using reagents such as tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-2-fluorobenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Tin (Sn) and hydrochloric acid (HCl), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dehalogenated products, sulfides
Substitution: Compounds with new functional groups replacing halogens
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-fluorobenzenethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogens and the thiol group can influence its interaction with biological targets.
Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzenethiol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogens and the thiol group can enhance its binding affinity and specificity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-2-fluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Bromo-5-chloro-2-fluorophenol: Contains a hydroxyl group (-OH) instead of a thiol group, leading to different chemical properties and reactivity.
3-Bromo-5-chloro-2-fluoroaniline: Contains an amino group (-NH2) instead of a thiol group, resulting in different biological activity and applications.
Uniqueness
3-Bromo-5-chloro-2-fluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms further enhances its versatility in various applications. Compared to similar compounds, the thiol group allows for specific interactions with biological targets and enables unique synthetic transformations in chemistry.
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHLZVFNWIFKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474308.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide](/img/structure/B2474310.png)
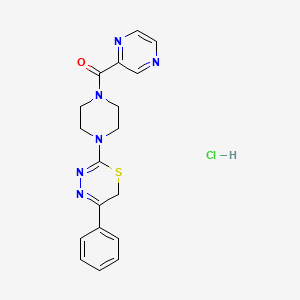
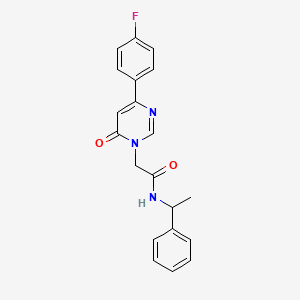
![N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2474316.png)
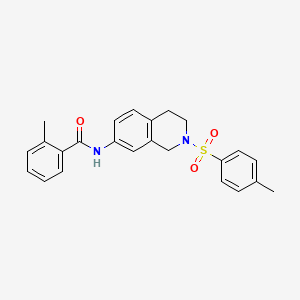
![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)
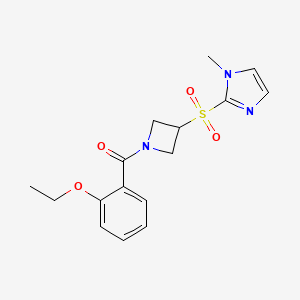


![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)
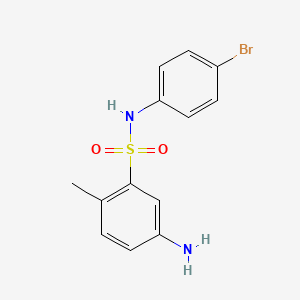
![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)
